4-(Bromomethyl)-3-ethoxybenzonitrile
Description
4-(Bromomethyl)-3-ethoxybenzonitrile is a substituted benzonitrile derivative characterized by a bromomethyl (-CH2Br) group at the para position and an ethoxy (-OCH2CH3) group at the meta position of the benzene ring. Its molecular formula is C10H10BrNO, with a molar mass of 256.10 g/mol. This compound belongs to the benzonitrile family, which is widely utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to its versatility as a solvent and precursor . The bromomethyl group enhances reactivity in nucleophilic substitution reactions, while the ethoxy group contributes to electronic and steric effects, influencing solubility and interaction with biological targets.
Properties
CAS No. |
182287-58-7 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(bromomethyl)-3-ethoxybenzonitrile |
InChI |
InChI=1S/C10H10BrNO/c1-2-13-10-5-8(7-12)3-4-9(10)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
VRGXZANLEIXZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 4-(Bromomethyl)-3-ethoxybenzonitrile with key analogues:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Hydroxymethyl Groups : The bromomethyl group in 4-(Bromomethyl)-3-ethoxybenzonitrile facilitates nucleophilic substitution (e.g., Suzuki coupling or alkylation), whereas the hydroxymethyl group in 4-Bromo-3-(hydroxymethyl)benzonitrile is less reactive but offers hydrogen-bonding capabilities, impacting solubility and biological activity .
- Ethoxy vs. Aldehyde Groups : The ethoxy group in the target compound is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing aldehyde group in 4-(Bromomethyl)benzaldehyde. This difference affects reactivity in electrophilic aromatic substitution and coordination chemistry .
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